Tetrahydronorethindrone
CAS No.: 25796-09-2
Cat. No.: VC1910891
Molecular Formula: C20H30O2
Molecular Weight: 302.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25796-09-2 |
|---|---|
| Molecular Formula | C20H30O2 |
| Molecular Weight | 302.5 g/mol |
| IUPAC Name | (3R,5R,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
| Standard InChI | InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13-18,21-22H,4-12H2,2H3/t13-,14-,15+,16-,17-,18+,19+,20+/m1/s1 |
| Standard InChI Key | DPDZKJQFRFZZCW-VIVHBNLFSA-N |
| Isomeric SMILES | C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@H]4CC[C@H]3[C@@H]1CC[C@]2(C#C)O)O |
| SMILES | CC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O |
| Canonical SMILES | CC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O |
Introduction
Chemical Structure and Formation
Tetrahydronorethindrone refers specifically to the fully reduced A-ring metabolites of norethisterone. The formation of these metabolites involves the reduction of the A-ring double bond in the parent compound, followed by hydroxylation at specific positions.
Structural Characteristics
The tetrahydro derivatives of norethisterone exist in multiple isomeric forms, with the most significant being 3α,5α-tetrahydronorethisterone and 3β,5α-tetrahydronorethisterone . These isomers differ in the stereochemical orientation of the hydroxyl group at the C3 position, resulting in distinct three-dimensional structures with varying biological activities. The key structural modification in tetrahydronorethindrone involves the saturation of the double bond in the A-ring of norethisterone, accompanied by the addition of hydrogen atoms at specific positions .
Metabolic Pathways
The conversion of norethisterone to its tetrahydro derivatives occurs through a series of enzymatic reactions in the body. This process involves:
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Initial reduction of the A-ring double bond by 5α- or 5β-reductase enzymes
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Subsequent hydroxylation at the C3 position by 3α- or 3β-hydroxysteroid dehydrogenase (HSD)
The primary enzymes involved in this biotransformation include:
These enzymatic processes occur predominantly in the liver, although other tissues may also contribute to the metabolism of norethisterone . Research indicates that the 5α-reduced pathway, leading to the formation of 3α,5α-tetrahydronorethisterone, appears to be the dominant metabolic route in both in vitro and in vivo systems .
Bioconversion and Metabolic Patterns
The bioconversion of norethisterone to tetrahydronorethindrone represents a major metabolic pathway for this progestin in the body. This transformation has significant implications for understanding the pharmacological effects of norethisterone-containing medications.
Cellular Bioconversion
Studies using cellular models have provided valuable insights into the metabolism of norethisterone. Research utilizing African Green Monkey Kidney CV-1 cells and breast cancer T-47D cells demonstrated that norethisterone is predominantly metabolized to 3α,5α-tetrahydronorethisterone, accounting for more than 85% of the total metabolism of the parent compound . This finding suggests that the 5α-reduction pathway, followed by 3α-hydroxylation, represents the primary metabolic route for norethisterone in these cellular systems.
Metabolic Distribution
The metabolic fate of norethisterone involves extensive transformation, primarily in the liver. The resulting metabolites, including the tetrahydro derivatives, undergo further conjugation reactions. Research indicates that most of the plasmatic metabolites exist as sulfate conjugates, while the urinary metabolites are predominantly found as glucuronide conjugates . This pattern of conjugation affects the biological activity and elimination of these metabolites.
Biological Activity and Receptor Interactions
The bioconversion of norethisterone to tetrahydronorethindrone significantly alters its biological activity profile, particularly with respect to hormonal receptor interactions.
Estrogen Receptor Interactions
| Tetrahydronorethindrone Isomer | ER Alpha Binding | ER Beta Binding | Relative Potency |
|---|---|---|---|
| 3α,5α-tetrahydronorethisterone | Positive | Positive | Lower |
| 3β,5α-tetrahydronorethisterone | Positive | Positive | Higher |
The 3β,5α-tetrahydronorethisterone isomer demonstrates particularly noteworthy estrogenic activity, with potency comparable to that of 17β-estradiol in ER alpha-transfected cellular systems . This isomer exhibits 2.5- to 4.0-fold higher potency than the 3α,5α isomer in activating ER alpha-mediated transcription .
Progesterone Receptor Effects
In contrast to their estrogenic activities, the tetrahydro derivatives of norethisterone demonstrate significantly reduced activation of progesterone receptors compared to the parent compound. Research indicates a 100- to 1000-fold decrease in transcriptional potency through progesterone receptor isoforms following the A-ring reduction of norethisterone . This dramatic reduction in progestational activity underscores the profound effect of A-ring reduction on the hormonal profile of these compounds.
Comparative Potency and Transcriptional Regulation
The ability of tetrahydronorethindrone isomers to influence gene expression through interaction with hormone receptors has been extensively studied, revealing complex patterns of transcriptional regulation.
Estrogen Receptor Subtype Selectivity
Research has revealed intriguing patterns of selectivity between estrogen receptor subtypes. In cellular studies:
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The transactivation induced by ER alpha was generally 1.7- to 4.0-fold higher than that provoked by the ER beta isoform
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In ER alpha-transfected systems, 3β,5α-tetrahydronorethisterone exhibited estrogenic potency similar to 17β-estradiol
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In ER beta systems, the potency of 17β-estradiol exceeded that of the tetrahydro metabolites
This pattern of differential activation suggests potentially distinct physiological effects mediated through the different estrogen receptor subtypes.
Cell-Type Specific Effects
The transcriptional activities of tetrahydronorethindrone isomers also demonstrate cell-type specificity:
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In CV-1 cells expressing ER beta, the transactivation potency of 3β,5α-tetrahydronorethisterone was approximately 2-fold higher than its 3α,5α isomer
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In T-47D breast cancer cells, the 3α,5α-tetrahydro-reduced compound showed slightly higher potency than the 3β,5α form
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The 3β,5α-tetrahydro derivatives were active in multiple cell types and activated reporter expression through the oxytocin promoter
These observations highlight the importance of cellular context in determining the biological effects of these metabolites.
Pharmacological Implications
The formation of tetrahydronorethindrone metabolites has significant implications for the pharmacological effects of norethisterone-containing medications.
Comparison with Gestodene Metabolites
Studies comparing the A-ring reduced metabolites of norethisterone and gestodene have revealed parallels in their biological activity profiles:
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Both progestins undergo similar A-ring reduction pathways
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The 3β,5α-tetrahydro derivatives of both compounds show higher estrogenic activity than their 3α,5α counterparts
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Both compounds demonstrate decreased progestational activity following A-ring reduction
These similarities suggest common metabolic and biological patterns among 19-nor progestins.
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